7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone
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Overview
Description
7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone is a complex organic compound with the molecular formula C7H10N2O4S and a molecular weight of 218.23 g/mol This compound is characterized by its unique spiro structure, which includes a sulfur atom and two nitrogen atoms within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thioamide with a diazoketone . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cancer cell growth or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has a similar spiro structure but includes a benzene ring.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: This compound has a similar spiro structure but includes an oxygen atom instead of sulfur.
Uniqueness
7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone is unique due to the presence of both sulfur and nitrogen atoms within its spiro structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
9,9-dioxo-9λ6-thia-1,3-diazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c10-5-7(9-6(11)8-5)2-1-3-14(12,13)4-7/h1-4H2,(H2,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAVCDGXOSIGJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CS(=O)(=O)C1)C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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